Cyclopropylmethyl phenylcarbamate
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Overview
Description
Cyclopropylmethyl phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is known for its unique structural features, which include a cyclopropyl group attached to a methyl group and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropylmethyl phenylcarbamate typically involves the reaction of cyclopropylmethylamine with phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Cyclopropylmethylamine+Phenyl chloroformate→Cyclopropylmethyl phenylcarbamate+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid catalysts, such as iron-chrome catalysts, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopropylmethyl phenylamine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles like amines or alcohols replace the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carbamate derivatives with oxidized functional groups.
Reduction: Cyclopropylmethyl phenylamine.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Cyclopropylmethyl phenylcarbamate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of cyclopropylmethyl phenylcarbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for research and therapeutic applications.
Comparison with Similar Compounds
Cyclopropylmethyl phenylcarbamate can be compared with other carbamate compounds, such as:
Phenylcarbamate: Similar in structure but lacks the cyclopropylmethyl group, which imparts unique reactivity and stability.
Methylcarbamate: A simpler structure with different chemical properties and applications.
Ethylcarbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The presence of the cyclopropylmethyl group in this compound provides enhanced stability and reactivity compared to its simpler counterparts, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
55277-82-2 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
cyclopropylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C11H13NO2/c13-11(14-8-9-6-7-9)12-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
InChI Key |
AAOGCCZHJDWERK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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